molecular formula C21H21ClN4O3S B2852384 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine CAS No. 1351633-30-1

4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine

Cat. No.: B2852384
CAS No.: 1351633-30-1
M. Wt: 444.93
InChI Key: KGLJEJRJGOUOCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine is a pyrimidine derivative featuring a piperazine ring substituted at position 4 with a 2-chlorophenylsulfonyl group and at position 6 with a 4-methoxyphenyl moiety. This compound’s structure combines sulfonyl and aryl substituents, which are commonly associated with enhanced pharmacokinetic properties, such as improved solubility and receptor binding affinity.

Properties

IUPAC Name

4-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3S/c1-29-17-8-6-16(7-9-17)19-14-21(24-15-23-19)25-10-12-26(13-11-25)30(27,28)20-5-3-2-4-18(20)22/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLJEJRJGOUOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological potential, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C16H16ClN5O2S
  • Molecular Weight : Approximately 397.89 g/mol
  • Structural Features : The compound features a piperazine ring, a pyrimidine core, and a sulfonyl group attached to a chlorophenyl moiety. The presence of the methoxy group on the phenyl ring enhances its lipophilicity, potentially influencing its biological interactions.

Table 1: Structural Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
4-(4-(2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidineSimilar piperazine and pyrimidine structureContains a fluorine atom instead of chlorine
4-(4-(4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidineSimilar core structureVariation in the position of chlorine on the phenyl ring
4-(4-(2-Bromophenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidineSimilar piperazine and pyrimidine structureContains a bromine atom instead of chlorine

The compound primarily exhibits its biological activity through the inhibition of Equilibrative Nucleoside Transporters (ENTs) . ENTs are crucial for the uptake of nucleosides, which are vital for nucleotide synthesis and cellular metabolism. By inhibiting these transporters, the compound can potentially disrupt nucleotide metabolism, making it a candidate for cancer therapy and other diseases where nucleotide dysregulation is implicated.

Pharmacological Effects

Research indicates that this compound may have several pharmacological effects, including:

  • Anticancer Activity : Inhibition of ENTs can lead to reduced proliferation of cancer cells by interfering with their nucleoside supply.
  • Antibacterial Properties : Compounds with similar structural motifs have demonstrated antibacterial activity against various strains .
  • Enzyme Inhibition : The sulfonamide moiety is known for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease .

Case Studies

  • Antitumor Efficacy : A study evaluated the antitumor effects of compounds structurally similar to this compound. The results showed significant inhibition of cell proliferation in various cancer cell lines, suggesting potential application in cancer treatment .
  • Mechanistic Studies : Another investigation focused on the molecular mechanisms by which this compound affects cell cycle progression. It was found to induce G2/M phase arrest in cancer cells, leading to apoptosis via modulation of cell cycle-related proteins .
  • Antibacterial Activity Assessment : Research involving synthesized derivatives demonstrated that compounds with similar functionalities exhibited varying degrees of antibacterial activity against Gram-positive bacteria, highlighting the importance of structural modifications in enhancing efficacy .

Comparison with Similar Compounds

Table 1: Comparison of Core Heterocycles

Compound Core Structure Yield (%) Melting Point (°C) HPLC Purity (%)
Target Compound Pyrimidine - - -
Compound 34 () Purine 79 129–132 96
Compound 2 () Pyrimidine - - -

Piperazine Substituent Modifications

The 2-chlorophenylsulfonyl group on the target’s piperazine ring contrasts with acylated (e.g., acetyl, trifluoroacetyl) or alkylsulfonyl substituents in analogs. For instance:

  • Compound 29 (): 4-Acetylpiperazine substituent; yield 78%, melting point 189–190°C.
  • Compound 11 (): Isopropylsulfonyl-piperazine; HPLC purity 96%.
  • 2-Chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine (): Methanesulfonyl group enhances electrophilicity, aiding in cross-coupling reactions.

Sulfonyl groups (as in the target compound) typically improve metabolic resistance compared to acylated derivatives, which may hydrolyze in vivo .

Table 2: Piperazine Substituent Impact

Compound Piperazine Substituent Yield (%) Key Property
Target Compound 2-Chlorophenylsulfonyl - Enhanced stability
Compound 29 () Acetyl 78 Moderate hydrolysis
Compound 11 () Isopropylsulfonyl - High purity
Compound Methylsulfanyl - Nucleophilic reactivity

Aromatic Ring Modifications

The 4-methoxyphenyl group at position 6 of the target compound is a critical pharmacophore. Comparatively:

  • 5a (): 4-Methoxyphenyl with thiophene substitution; synthesized via nucleophilic substitution (12-hour reflux).
  • 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine (): Dichlorophenyl and fluorophenyl groups enhance antimicrobial activity.
  • 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine-5-carboxaldehyde (): Fluorine substitution improves lipophilicity.

Table 3: Aromatic Substituent Effects

Compound Aromatic Substituent Biological Relevance
Target Compound 4-Methoxyphenyl Improved solubility
Compound 4-Fluorophenyl, 3,4-dichlorophenyl Antimicrobial activity
Compound 5a () Thiophen-2-yl Electrophilic reactivity

Q & A

Q. What are the key synthetic routes and critical parameters for synthesizing 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonylation. Critical parameters include:

  • Reagents : Stannous chloride for reductions (e.g., nitro to amine groups), dimethylformamide (DMF) or dichloromethane (DCM) as solvents, and coupling agents for piperazine-pyrimidine bond formation .
  • Optimization : Temperature control (e.g., 60–80°C for sulfonylation), reaction time (monitored via thin-layer chromatography), and stoichiometric ratios to minimize by-products .
  • Purification : Column chromatography or recrystallization to isolate the final product .

Q. How is the compound characterized, and what methods ensure purity assessment?

Characterization relies on:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions (e.g., sulfonyl and methoxyphenyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected ~480–500 g/mol range) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is standard for biological assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo biological activity data for this compound?

Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability) or metabolic instability. Methodological approaches include:

  • Metabolite Identification : LC-MS/MS to detect degradation products in plasma or liver microsomes .
  • Structural Modifications : Introduce fluorine atoms (to enhance lipophilicity) or protect labile groups (e.g., methoxy) via prodrug strategies .
  • In Silico Modeling : Predict absorption/distribution using tools like SwissADME to guide experimental redesign .

Q. What computational strategies are employed to predict the compound’s interactions with biological targets?

  • Molecular Docking : Tools like AutoDock Vina model binding to receptors (e.g., serotonin or dopamine receptors due to piperazine motifs) .
  • Quantum Chemical Calculations : Assess electronic properties (e.g., sulfonyl group’s electron-withdrawing effects) to rationalize reactivity .
  • MD Simulations : Evaluate binding stability over time (≥100 ns trajectories) to prioritize targets for validation .

Q. How should experimental designs be structured to optimize reaction conditions for derivatives of this compound?

  • Factorial Design : Use 2k factorial experiments to test variables (temperature, solvent, catalyst loading) and identify significant factors .
  • Response Surface Methodology (RSM) : Model interactions between parameters (e.g., pH and reaction time) to maximize yield .
  • High-Throughput Screening : Automated platforms to rapidly test >100 conditions (e.g., solvent mixtures, catalysts) .

Q. What strategies address conflicting SAR data in analogs of this compound?

  • 3D-QSAR Modeling : CoMFA/CoMSIA to map steric/electronic requirements for activity .
  • Fragment-Based Design : Test individual moieties (e.g., 2-chlorophenyl vs. 4-chlorophenyl) in isolated assays to isolate contributions .
  • Crystallography : Resolve X-ray structures of target-ligand complexes to validate binding hypotheses .

Methodological Considerations

Q. How can researchers validate the compound’s mechanism of action in neurological studies?

  • Receptor Binding Assays : Radioligand displacement assays (e.g., [3H]WAY-100635 for 5-HT1A affinity) .
  • Functional Assays : cAMP accumulation or calcium flux measurements in transfected cell lines .
  • Behavioral Models : Rodent tests (e.g., forced swim test for antidepressant-like effects) with dose-response profiling .

Q. What analytical techniques are critical for assessing stability under physiological conditions?

  • pH Stability Studies : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
  • Plasma Stability Assays : Compound incubation in human/animal plasma at 37°C for 1–24 hours .
  • Forced Degradation : Expose to heat, light, or oxidants (H2O2) to identify degradation pathways .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility and formulation compatibility be addressed?

  • Solubility Screening : Use biorelevant media (FaSSIF/FeSSIF) to mimic gastrointestinal conditions .
  • Co-solvent Systems : Test PEG-400, cyclodextrins, or lipid-based carriers to enhance bioavailability .
  • Solid-State Analysis : Powder X-ray diffraction (PXRD) to detect polymorphic changes affecting solubility .

Q. What steps mitigate variability in biological assay results across laboratories?

  • Standardized Protocols : Adopt NIH/EMA guidelines for cell viability (MTT assays) and receptor binding .
  • Reference Controls : Include known inhibitors/agonists (e.g., ketanserin for 5-HT2A assays) in each experiment .
  • Inter-Lab Collaborations : Share aliquots of the same batch for cross-validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.